Cas no 921563-11-3 (2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide)

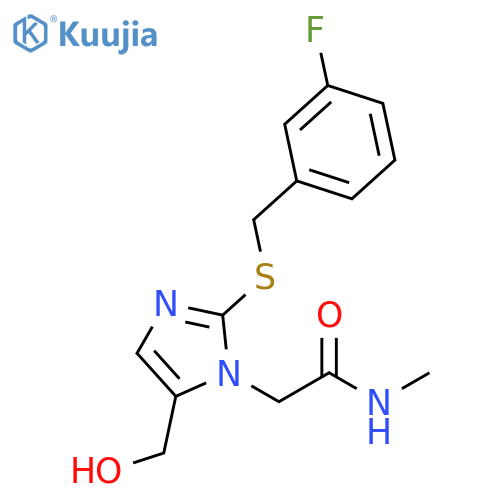

921563-11-3 structure

商品名:2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

CAS番号:921563-11-3

MF:C14H16FN3O2S

メガワット:309.35914516449

CID:6575421

2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

- 1H-Imidazole-1-acetamide, 2-[[(3-fluorophenyl)methyl]thio]-5-(hydroxymethyl)-N-methyl-

-

- インチ: 1S/C14H16FN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-3-2-4-11(15)5-10/h2-6,19H,7-9H2,1H3,(H,16,20)

- InChIKey: GBSJCPPEUXTGTI-UHFFFAOYSA-N

- ほほえんだ: C1(SCC2=CC=CC(F)=C2)N(CC(NC)=O)C(CO)=CN=1

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 13.92±0.10(Predicted)

2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2258-0048-2μmol |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-20mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-2mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-5mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-50mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-1mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-25mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-10μmol |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-20μmol |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2258-0048-3mg |

2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |

921563-11-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide 関連文献

-

1. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

921563-11-3 (2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬